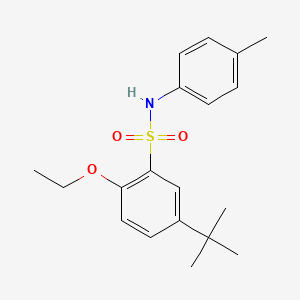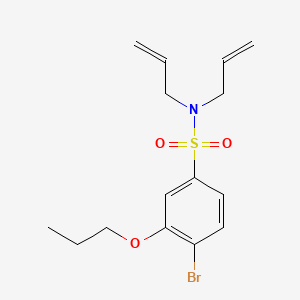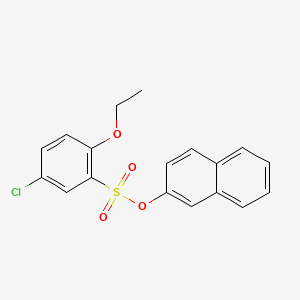
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide, also known as TBS, is a sulfonamide compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide works by binding to the active site of carbonic anhydrase IX, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects:
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to have a significant effect on the pH of the tumor microenvironment, leading to a decrease in tumor growth and metastasis. Additionally, 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to have a low toxicity profile and does not affect the normal pH balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide in lab experiments is its selectivity for carbonic anhydrase IX, which makes it a potential candidate for the development of anticancer drugs. Additionally, 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to have a low toxicity profile and does not affect the normal pH balance in the body. However, one limitation of using 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the research of 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide include the development of 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide-based anticancer drugs and the improvement of its synthesis method.
Métodos De Síntesis
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide can be synthesized using various methods, including the reaction of 4-methylphenylsulfonyl chloride with tert-butyl-2-ethoxybenzene in the presence of a base, such as triethylamine. Another method involves the reaction of 4-methylphenylsulfonyl chloride with 5-tert-butyl-2-ethoxybenzenamine in the presence of a base, such as potassium carbonate. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been studied for its potential as a carbonic anhydrase inhibitor, which is an enzyme that plays a crucial role in regulating the pH balance in the body. Carbonic anhydrase inhibitors have been used in the treatment of various diseases, including glaucoma, epilepsy, and cancer. 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide has shown potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors. This makes 5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-6-23-17-12-9-15(19(3,4)5)13-18(17)24(21,22)20-16-10-7-14(2)8-11-16/h7-13,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIOFDBNBJOIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














